molecular formula C12H17NO2 B603530 N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide CAS No. 1312305-91-1

N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide

Cat. No.: B603530
CAS No.: 1312305-91-1
M. Wt: 207.27g/mol
InChI Key: ABOSOXSRKQXGLC-UHFFFAOYSA-N
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Description

N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide is an organic compound with the molecular formula C12H17NO2 This compound is characterized by the presence of a hydroxy group, a methyl group, and a propanamide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-hydroxy-4-methylphenylamine and 2,2-dimethylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 3-hydroxy-4-methylphenylamine is dissolved in an appropriate solvent such as dichloromethane. To this solution, 2,2-dimethylpropanoyl chloride is added dropwise with constant stirring. The reaction mixture is then stirred at room temperature for several hours.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may involve continuous flow reactors and automated systems for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-oxo-4-methylphenyl-2,2-dimethylpropanamide.

    Reduction: Formation of N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamine.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The compound may modulate the activity of enzymes or receptors, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-4-methylphenyl)-2-methoxybenzamide
  • N-(3-hydroxy-4-methylphenyl)-2-methylpropanamide

Uniqueness

N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide is unique due to the presence of the 2,2-dimethylpropanamide group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds and influences its reactivity and interactions.

Properties

IUPAC Name

N-(3-hydroxy-4-methylphenyl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-5-6-9(7-10(8)14)13-11(15)12(2,3)4/h5-7,14H,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOSOXSRKQXGLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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